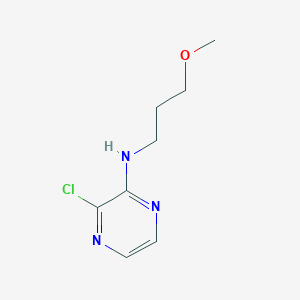

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

CAS No.: 1249582-79-3

Cat. No.: VC3055420

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249582-79-3 |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12) |

| Standard InChI Key | XSITXLDNHOQMIW-UHFFFAOYSA-N |

| SMILES | COCCCNC1=NC=CN=C1Cl |

| Canonical SMILES | COCCCNC1=NC=CN=C1Cl |

Introduction

Chemical Structure and Basic Properties

3-Chloro-N-(3-methoxypropyl)pyrazin-2-amine consists of a pyrazine ring with a chlorine atom at position 3 and an N-(3-methoxypropyl) group at position 2. This compound combines the chemical properties of pyrazines, chlorinated aromatics, and amino ethers, making it an interesting scaffold for further chemical modifications.

Structural Information

The compound features a pyrazine core (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4), a chlorine substituent at position 3, and an aminomethoxypropyl chain at position 2. The methoxypropyl group provides additional hydrogen bonding capabilities and increased lipophilicity compared to simpler pyrazine derivatives.

Physicochemical Properties

Table 1 presents the key physicochemical properties of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine:

Table 1: Physicochemical Properties of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

Insights from Related Compounds

Similar compounds like 3-chloro-N-methylpyrazin-2-amine and 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine have been synthesized using comparable methods. For example, the related compound 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS: 941294-49-1) has been synthesized using nucleophilic aromatic substitution reactions .

Structural Characterization

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show:

-

Aromatic protons of the pyrazine ring at approximately δ 7.3-8.3 ppm

-

NH proton as a broad singlet around δ 5.0-6.0 ppm

-

Methylene protons adjacent to nitrogen at approximately δ 3.2-3.4 ppm

-

Methylene protons adjacent to oxygen at approximately δ 3.3-3.5 ppm

-

Methoxy group protons as a singlet at approximately δ 3.3-3.4 ppm

-

Central methylene protons as a multiplet at approximately δ 1.8-2.0 ppm

Structural Comparisons

Table 3: Comparison with Structurally Related Compounds

Chemical Reactivity and Properties

Reactivity Patterns

The reactivity of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is largely determined by its functional groups:

-

The chlorine at position 3 is activated toward nucleophilic substitution due to the electron-withdrawing effect of the pyrazine nitrogen atoms.

-

The secondary amine (NH) can participate in various reactions, including:

-

Acylation with acid chlorides or anhydrides

-

Alkylation under basic conditions

-

Participation in hydrogen bonding

-

-

The methoxy group can undergo cleavage under specific conditions, particularly with strong acids.

Stability Considerations

The compound is expected to be relatively stable under standard conditions but may be sensitive to:

-

Strong oxidizing agents

-

Strong acids (potential methoxy group cleavage)

-

Prolonged exposure to moisture or air (potential hydrolysis of the chlorine)

Synthetic Applications

The compound can serve as a valuable building block in organic synthesis:

-

As an intermediate in the synthesis of more complex heterocyclic compounds

-

In cross-coupling reactions (utilizing the chlorine substituent)

-

In the preparation of functionalized pyrazine libraries

Comparison with Related Pyrazine Derivatives

Structure-Activity Relationships

The specific positioning of substituents on the pyrazine ring significantly affects the compound's properties and potential biological activities:

Table 5: Effects of Structural Modifications on Pyrazine Properties

| Modification | Effect on Properties | Effect on Potential Activity |

|---|---|---|

| Chlorine position (3 vs 6) | Affects electron distribution | Changes binding affinity to biological targets |

| Alkyl chain length (methyl vs propyl) | Increases lipophilicity with length | Modifies membrane permeability |

| Methoxy group presence | Increases H-bond acceptor capacity | Enhances interaction with specific protein residues |

| Additional nitrogen substituents | Affects basicity and nucleophilicity | Modifies metabolic stability |

Synthetic Versatility

The 3-chloro position provides a reactive site for further functionalization through various methods:

-

Suzuki or Negishi coupling to introduce aryl groups

-

Amination reactions to introduce additional amino functionalities

-

Nucleophilic substitution with various nucleophiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume